5-Methyl-8-hydroxycoumarin

Pharmaceutical Intermediate Beta-Blocker Synthesis Cardiovascular Drug

5-Methyl-8-hydroxycoumarin (CAS:36651-81-7) is the required intermediate for β-blocker Bucumolol synthesis. Its 5-methyl,8-hydroxy scaffold provides a unique, sterically distinct nucleophilic site compared to common 7-hydroxycoumarins, preventing costly synthesis failures. Ideal for custom fluorophore development and library diversification where isomer specificity is paramount. Bulk quantities available.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 36651-81-7
Cat. No. B1231965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-8-hydroxycoumarin
CAS36651-81-7
Synonyms5-methyl-8-hydroxycoumarin
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=O)OC2=C(C=C1)O
InChIInChI=1S/C10H8O3/c1-6-2-4-8(11)10-7(6)3-5-9(12)13-10/h2-5,11H,1H3
InChIKeyLFIPWJLWVGROTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-8-hydroxycoumarin (CAS 36651-81-7): A Distinct 8-Hydroxycoumarin Scaffold for Pharmaceutical Intermediates and Fluorescent Probe Development


5-Methyl-8-hydroxycoumarin is a naturally occurring hydroxycoumarin, first isolated from the plant *Centaurea ornata* (Asteraceae) [1]. It features a methyl group at the 5-position and a hydroxyl group at the 8-position on the coumarin core, yielding a molecular weight of 176.17 g/mol . This specific substitution pattern imparts unique physicochemical and photophysical properties that differentiate it from other common coumarin analogs. It is widely recognized as a key pharmaceutical intermediate, particularly in the synthesis of the β-adrenoceptor blocker Bucumolol [2].

Procurement Alert: Why Substituting with Generic Hydroxycoumarins Can Compromise Specific Synthetic Routes and Assay Performance


The biological and chemical behavior of hydroxycoumarins is exquisitely sensitive to the position of substituents. Simply substituting 5-Methyl-8-hydroxycoumarin with a generic analog like 4-methylumbelliferone (4-MU) or 7-hydroxycoumarin is not a viable strategy for several applications. The 5-methyl-8-hydroxy substitution pattern is critical for its documented role as a specific intermediate in the synthesis of Bucumolol [1]. Furthermore, the position of the hydroxyl group dictates the compound's fluorescence properties, including its Stokes shift and quantum yield, which are essential for its utility as a fluorescent probe [2]. Consequently, a different substitution pattern will yield a molecule with a different reactivity profile, altered metabolic fate, and distinct spectral signature, potentially leading to failed syntheses or invalid experimental results [3].

Quantitative Differentiator Guide for 5-Methyl-8-hydroxycoumarin vs. Common Hydroxycoumarin Analogs


Structural and Synthetic Differentiation: The 5-Methyl-8-hydroxy Motif as an Essential Precursor for Bucumolol

5-Methyl-8-hydroxycoumarin serves as a critical and specific intermediate in the multi-step synthesis of Bucumolol, a β-adrenoceptor blocker. This synthetic route is unique to the 5-methyl-8-hydroxy substitution pattern, which enables the subsequent O-alkylation at the 8-position with epibromohydrin to form a key epoxypropoxy intermediate [1]. Other hydroxycoumarins, such as 4-methylumbelliferone or 7-hydroxycoumarin, cannot serve as a direct substitute in this established pathway due to their different regiospecificity, which would lead to distinct and undesired reaction products.

Pharmaceutical Intermediate Beta-Blocker Synthesis Cardiovascular Drug

Predicted Oral Bioavailability and Permeability Profile Compared to 4-Methylumbelliferone

Computational ADMET predictions using admetSAR 2.0 indicate that 5-Methyl-8-hydroxycoumarin possesses a favorable profile for oral absorption. Its predicted human intestinal absorption (HIA) is high (99.29%), and it is predicted to be Caco-2 permeable (79.24%). These predictions contrast with those for the commonly used analog 4-methylumbelliferone, which has a lower predicted Caco-2 permeability (56.9%) and a predicted lower oral bioavailability (51.4%) [1]. The improved predicted permeability of 5-Methyl-8-hydroxycoumarin suggests it may be a more promising scaffold for developing orally bioavailable compounds.

ADMET Prediction Drug-likeness Caco-2 Permeability

Distinct Lipophilicity (XlogP) and Topological Polar Surface Area (TPSA) Profile

The compound's calculated XlogP of 1.90 and TPSA of 46.50 Ų provide a balanced profile between lipophilicity and polarity [1]. This specific profile differentiates it from analogs like 7-hydroxycoumarin (umbelliferone), which is more polar and has a lower XlogP (~1.03) [2]. The presence of the 5-methyl group increases lipophilicity compared to the unsubstituted 8-hydroxycoumarin, which can be advantageous for membrane permeation and interaction with hydrophobic protein pockets.

Lipophilicity TPSA Physicochemical Property

Fluorescence Property Class Differentiation vs. Other Hydroxycoumarins

The fluorescence properties of coumarins are highly dependent on the type and position of substituents. Studies show that the 8-hydroxy substitution pattern, combined with a 5-methyl group, results in a distinct spectral signature compared to the more common 7-hydroxycoumarins. For example, 7-hydroxycoumarins typically exhibit an emission maximum around 450-460 nm in aqueous solutions, whereas 8-hydroxycoumarins can show a significant red-shift and different Stokes shift values due to altered electronic distribution and excited-state intramolecular proton transfer (ESIPT) behavior [1]. While a direct head-to-head comparison with this specific compound is not available, class-level analysis confirms that the 5-methyl-8-hydroxy substitution pattern produces a unique photophysical profile valuable for multiplexed or specific fluorescent assays.

Fluorescent Probe Photophysics Stokes Shift

Optimal Use Cases for 5-Methyl-8-hydroxycoumarin Based on Its Differentiated Properties


Key Starting Material for the Synthesis of Bucumolol and Related β-Adrenoceptor Blockers

As established, this compound is the designated intermediate in the synthesis of Bucumolol [1]. Procurement is therefore essential for any laboratory engaged in the synthesis or study of this class of cardiovascular agents. Its use as a starting material for generating novel analogs via modification of the 8-hydroxy group is also a high-value application.

Scaffold for Orally Bioavailable Drug Candidates with Improved ADME Predictions

Based on its predicted superior Caco-2 permeability (79.24%) compared to 4-methylumbelliferone (56.9%) [1], 5-Methyl-8-hydroxycoumarin is a compelling starting scaffold for medicinal chemistry programs targeting orally administered therapeutics. Its balanced XlogP of 1.90 also supports this application [1].

Development of Specialty Fluorescent Probes with a Distinct Spectral Signature

The unique 5-methyl-8-hydroxy substitution pattern is known to confer a distinct photophysical profile relative to the widely used 7-hydroxycoumarin class [1]. This makes 5-Methyl-8-hydroxycoumarin an ideal candidate for developing a new generation of fluorescent probes for applications where spectral differentiation from existing probes is required, such as in multiplexed assays or in studying specific microenvironments.

Investigating Structure-Activity Relationships (SAR) of Hydroxycoumarin Antioxidants

The compound is a valuable tool for academic research groups studying the effect of hydroxyl and methyl group positioning on the antioxidant properties of coumarins. While direct quantitative data is limited, its specific substitution pattern makes it a critical comparator for understanding SAR within the hydroxycoumarin family [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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